N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Selectivity
The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has been reported, with compounds showing potent and selective binding affinity towards serotonin 5-HT6 receptors. These compounds demonstrate significant activity in functional assays and radioligand binding assays, highlighting their potential as selective 5-HT6 receptor ligands (Ivachtchenko et al., 2010).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance, substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, have shown significant antibacterial and antifungal activities against a variety of pathogens (Mittal et al., 2011).
Anticancer Potential
The design and synthesis of new thienopyrimidine derivatives have been linked to their potential as anticancer agents. An unexpected Dimroth rearrangement led to the creation of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity, demonstrating strong antiproliferative effects against a panel of human tumor cell lines (Lauria et al., 2013).
HIV-1 Replication Inhibition
A novel class of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds has been identified as potent inhibitors of HIV-1 replication. This discovery was made serendipitously during the evaluation of triazolothienopyrimidine compounds, highlighting the potential of these thienopyrimidines as lead compounds for further development (Kim et al., 2014).
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-2-14-7-6-8-15(13-14)22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPQFJIHDDVZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.